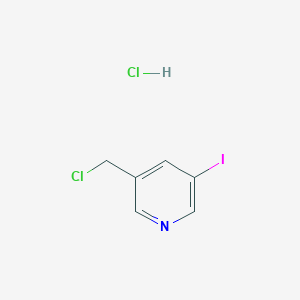

3-Chloromethyl-5-iodo-pyridine hydrochloride

Descripción general

Descripción

3-Chloromethyl-5-iodo-pyridine hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and methodologies that could be relevant to its synthesis and properties are discussed. For instance, the synthesis of various pyridine derivatives with chloromethyl groups and the use of iodine in catalytic reactions are described . These studies can provide insights into the potential synthesis routes and reactivity of 3-Chloromethyl-5-iodo-pyridine hydrochloride.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, starting from simpler pyridine compounds or other heterocyclic precursors. For example, 5-(4-Fluorophenyl)-3-chloromethyl pyridine was synthesized from 5-bromonicotinic acid through esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination . Similarly, 3,5,6-trichloro-2-pyridinol was synthesized from pyridine through chlorination, reduction, and hydrolysis . These methods suggest that the synthesis of 3-Chloromethyl-5-iodo-pyridine hydrochloride could potentially involve halogenation and functional group transformations.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) . For example, the structure of 3-methoxy-2-oxo-3-(2-phenyl-2-oxoethyl)-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride was demonstrated by XRD . Similarly, the crystal structures of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones were determined, providing information on bond lengths, angles, and space groups . These studies indicate that XRD could be used to analyze the molecular structure of 3-Chloromethyl-5-iodo-pyridine hydrochloride.

Chemical Reactions Analysis

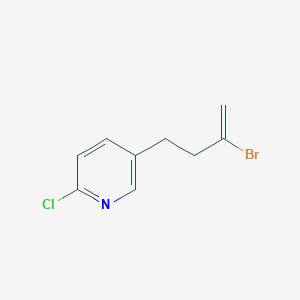

The reactivity of pyridine derivatives can be influenced by the presence of substituents on the pyridine ring. For instance, the reaction of electron-rich amino-heterocycles with 3-(dichloroacetyl)chromone led to the formation of fused pyridines . Additionally, iodolactonisation reactions catalyzed by 4-(dimethylamino)pyridine were studied, showing the influence of substrate structures on the reaction outcomes . These findings suggest that the chloromethyl and iodo groups in 3-Chloromethyl-5-iodo-pyridine hydrochloride could participate in various chemical reactions, potentially leading to the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be characterized using spectroscopic methods such as mass spectrometry, infrared spectroscopy, and proton NMR . For example, the mass spectrum of 3-(3′-pyridinyloxymethyl)pyridine was studied, and its polarographic behavior was analyzed . The crystal structures and spectroscopic evidence of hydrogen bonding in chloro- and bromo-substituted pyridines were also investigated . These studies provide a framework for understanding the physical and chemical properties of 3-Chloromethyl-5-iodo-pyridine hydrochloride, including its potential hydrogen bonding characteristics and spectroscopic fingerprints.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Synthesis of Novel Iodinated Derivatives : Research has led to the discovery of unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during attempts to prepare functionalized 5-iodopyridine derivatives. These derivatives were synthesized through reactions with iodine or tetramethylammonium dichloroiodate under basic conditions, unveiling radical processes known as the Hofmann–Löffler–Freytag reaction (Lechel et al., 2012).

Characterization of Pyridine Derivatives : The synthesis and characterization of pyridine derivatives, such as 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, have been reported. These compounds exhibit interesting crystal structures and spectroscopic properties, contributing to the understanding of molecular interactions (Ma et al., 2018).

Catalysis and Organic Synthesis

Catalytic Applications in Synthesis : The synthesis of a 2,6-bis-(methylphospholyl)pyridine ligand and its cationic Pd(II) and Ni(II) complexes has shown application in the palladium-catalyzed synthesis of arylboronic esters, demonstrating the compound's utility in facilitating catalytic reactions (Melaimi et al., 2004).

Efficient Catalysis of Transfer Hydrogenation : Newly designed half-sandwich Rhodium(III) and Iridium(III) complexes of half-pincer chalcogenated pyridines have been synthesized and shown to efficiently catalyze the transfer hydrogenation of ketones and oxidation of alcohols, showcasing the compound's significance in enhancing catalytic processes (Prakash et al., 2012).

Environmental and Green Chemistry Applications

- Green Metric Evaluation : A study on the synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine has provided insights into green chemistry applications by evaluating the process through green metrics assessment. This highlights the importance of developing environmentally friendly and sustainable chemical processes (Gilbile et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-(chloromethyl)-5-iodopyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXIXOQERHWQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640076 | |

| Record name | 3-(Chloromethyl)-5-iodopyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloromethyl-5-iodo-pyridine hydrochloride | |

CAS RN |

879326-79-1 | |

| Record name | Pyridine, 3-(chloromethyl)-5-iodo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-iodopyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)